2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile
Description
This compound features a pyridine-3-carbonitrile core linked to a piperidine ring substituted at the 4-position with a methylamino group bearing a 1,1-dioxo-1,2-benzothiazol-3-yl moiety. The piperidine ring provides conformational flexibility, while the methylamino linker may influence steric and electronic properties.
Properties
IUPAC Name |
2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-23(19-16-6-2-3-7-17(16)27(25,26)22-19)15-8-11-24(12-9-15)18-14(13-20)5-4-10-21-18/h2-7,10,15H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVCHXAIBUVHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=C(C=CC=N2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the pyridine ring through a coupling reaction. Industrial production methods may involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to introduce additional functional groups.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with protein active sites, while the piperidine and pyridine rings can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The target compound is distinguished by its 1,2-benzothiazole-1,1-dioxo core, whereas analogous compounds (e.g., those in and ) feature pyrido[1,2-a]benzimidazole fused-ring systems. This difference impacts electronic properties: the sulfone group in the target enhances polarity and hydrogen-bond acceptor capacity, while benzimidazole derivatives prioritize π-π stacking and planar interactions .
Substituent and Backbone Variations
Table 1: Key Structural Comparisons
Key Observations:
Nitrogen Heterocycles :
- The target uses a piperidine ring (6-membered, one nitrogen), while analogs () employ piperazine (6-membered, two nitrogens). Piperazine derivatives may exhibit stronger basicity and conformational rigidity .
- The benzothiazole sulfone in the target contrasts with the benzimidazole in analogs, altering electron distribution and solubility.
The 2-(2,5-dimethylpyrrolyl)ethyl chain in introduces steric bulk and aromaticity, which could affect binding pocket compatibility . The target’s methylamino linker provides a compact, flexible connection, avoiding steric clashes.
Hypothetical Functional Implications
While pharmacological data are unavailable in the provided evidence, structural analysis suggests:
- Target Compound : The sulfone group may improve solubility and enable interactions with polar residues in enzymes (e.g., kinases or proteases). Piperidine’s flexibility could aid in induced-fit binding.
- Compound : The methoxybenzyl group may target hydrophobic pockets, while the benzimidazole core could intercalate into DNA or inhibit topoisomerases .
- Compound : The pyrrole-ethyl chain might confer metabolic stability or serve as a prodrug moiety, though steric bulk could reduce binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
